methyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate
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Overview
Description
Methyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with an amino group and a methyl group, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate typically involves the reaction of 4-amino-3-methyl-1H-pyrazole with methyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the amino group of the pyrazole attacks the carbon atom of the methyl bromoacetate, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group or the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted pyrazole derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Methyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)acetate
- Methyl 2-(4-hydroxy-3-methyl-1H-pyrazol-1-yl)acetate
- Methyl 2-(4-nitro-3-methyl-1H-pyrazol-1-yl)acetate
Uniqueness
Methyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate is unique due to the presence of the amino group, which imparts distinct reactivity and biological activity compared to its analogs. The amino group allows for further functionalization and derivatization, making it a versatile intermediate in synthetic chemistry.
Biological Activity
Methyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate is a pyrazole derivative that has garnered attention due to its diverse biological activities. This compound features both amino and ester functional groups, which contribute to its unique reactivity and potential pharmacological applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Overview of Pyrazole Derivatives
Pyrazole compounds are characterized by a five-membered ring structure containing two nitrogen atoms. They are known for exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antioxidant properties . this compound specifically has been investigated for its potential as an enzyme inhibitor and its applications in medicinal chemistry.
The biological activity of this compound can be attributed to various mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, affecting metabolic pathways in cells. For instance, studies have shown that some pyrazole derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important in neurotransmission .
- Antioxidant Activity : Similar pyrazole derivatives have demonstrated significant antioxidant properties. For example, they can scavenge free radicals, thereby protecting cells from oxidative stress .
Anticancer Activity
This compound has shown promise in anticancer research. Pyrazole derivatives are known to inhibit the growth of various cancer cell lines. A study reported that compounds containing the pyrazole scaffold exhibited cytotoxic effects against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | HepG2 | Not specified |
Other pyrazole derivatives | MDA-MB-231 | 5.55 |
Anti-inflammatory Activity
Research indicates that pyrazole derivatives can exhibit anti-inflammatory effects comparable to standard anti-inflammatory drugs. In one study, certain synthesized pyrazole compounds showed significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), key mediators in inflammation .
Antimicrobial Properties
The antimicrobial activity of this compound has also been explored. Pyrazole derivatives have been tested against various bacterial strains and fungi, demonstrating effective inhibition comparable to conventional antibiotics .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives, including this compound:
- Synthesis and Evaluation : A study synthesized a series of pyrazole derivatives and assessed their biological activities, highlighting the importance of structural modifications on their efficacy as enzyme inhibitors and anticancer agents .
- Antioxidant Studies : Research involving ABTS radical scavenging assays demonstrated that certain pyrazole derivatives possess antioxidant activities comparable to well-known antioxidants like Trolox .
- In Vivo Studies : Animal model studies have indicated that certain pyrazole compounds exhibit analgesic effects similar to indomethacin, suggesting potential therapeutic applications in pain management .
Properties
Molecular Formula |
C7H11N3O2 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
methyl 2-(4-amino-3-methylpyrazol-1-yl)acetate |
InChI |
InChI=1S/C7H11N3O2/c1-5-6(8)3-10(9-5)4-7(11)12-2/h3H,4,8H2,1-2H3 |
InChI Key |
LINWTABTUUDLFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1N)CC(=O)OC |
Origin of Product |
United States |
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